Tris(ethylenediamine)rhodium(III) trichloride trihydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds such as tris(ethylenediamine)cobalt(III) chloride oxalate trihydrate showcases methods that could potentially apply to the rhodium complex, involving coordination of ethylenediamine ligands to a metal center in an aqueous medium, followed by crystallization (Kirubavathy et al., 2014).

Molecular Structure Analysis

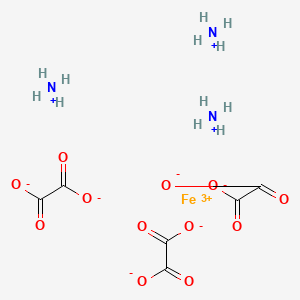

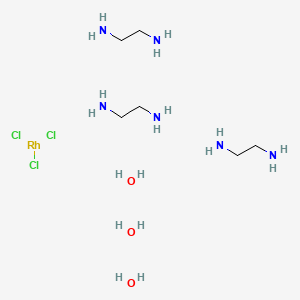

The molecular structure of complexes similar to tris(ethylenediamine)rhodium(III) is characterized by the coordination of ethylenediamine ligands to a central metal atom, forming a distorted octahedral geometry. This arrangement is noted in compounds like bis(ethylenediamine)(phenanthrenequinone diimine)rhodium(III) tribromide trihydrate, where N-Rh-N angles and Rh-N distances provide insights into the structural aspects of these complexes (Schaefer et al., 1992).

Chemical Reactions and Properties

The chemical properties of tris(ethylenediamine)rhodium(III) complexes involve their reactivity with various ligands and the potential for catalytic activity. For example, catalytic racemization studies of tris(ethylenediamine)cobalt(III), platinum(IV), and rhodium(III) halides shed light on the reactivity and interaction of these complexes with other molecules, providing a foundation for understanding the chemical behavior of the rhodium complex (Sen & Fernelius, 1959).

Physical Properties Analysis

The physical properties, including solubility, color change upon heating (thermochromism), and crystallization behavior, are crucial for understanding these complexes. The synthesis and characterization of related compounds provide a basis for deducing the physical characteristics of the rhodium complex, emphasizing the role of ligands and the metal center in determining these properties.

Chemical Properties Analysis

The chemical properties analysis focuses on the complex's reactivity, including ligand substitution reactions, redox behavior, and catalytic activities. The study of similar complexes, such as the photo-ligand-substitution reaction of tris(ethylenediamine)cobalt(III) ion with N-bis(2-hydroxyethyl)dithiocarbamate ion, illustrates the types of reactions these complexes undergo and their potential applications in catalysis and synthesis (Nakashima & Kida, 1977).

科学的研究の応用

Chemical Synthesis and Characterization

Tris(ethylenediamine)rhodium(III) trichloride trihydrate is pivotal in the synthesis and characterization of various metal complexes. For instance, the synthesis of tris(ethylenediamine)cobalt(III)chloride oxalate trihydrate was explored, revealing its six coordination through amine nitrogen with distorted octahedral geometry, alongside significant antimicrobial and cytotoxic activity (Jone Kirubavathy et al., 2014). Similarly, tris(ethylenediamine)nickel(II) dichromate complexes have been synthesized and characterized, offering insights into their structural aspects and magnetic properties (Srinivasan et al., 2009).

Material Science and Catalysis

The compound has applications in material science, particularly in the synthesis of high-quality materials. For instance, tris(ethylenediamine) Al(III) Cl3 has been utilized as a single-source precursor for generating bulk AlN and thin films, showcasing the compound's versatility in material synthesis (Chaurasia et al., 2019).

Spectroscopy and Structural Analysis

This compound also plays a role in enhancing spectroscopic studies. The addition of tris(ethylenediamine)chromium(III) chloride as a relaxation agent in 13 C-NMR spectra improved the chemical shift dispersion and elucidated peaks not identifiable without it, highlighting its use in improving spectroscopic analysis (Wilson et al., 2007).

Crystal Engineering and Structural Chemistry

The compound finds significant use in crystal engineering and structural chemistry. The synthesis and analysis of tris(ethylenediamine) complexes offer valuable insights into their crystal structures, offering a deeper understanding of molecular geometry and bonding (Pham et al., 2017).

Safety And Hazards

特性

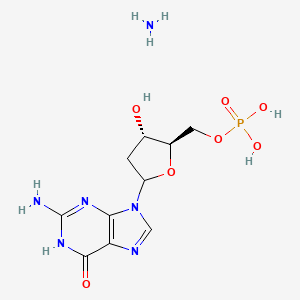

IUPAC Name |

ethane-1,2-diamine;trichlororhodium;trihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H8N2.3ClH.3H2O.Rh/c3*3-1-2-4;;;;;;;/h3*1-4H2;3*1H;3*1H2;/q;;;;;;;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSLUQMEKOPKJG-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.C(CN)N.C(CN)N.O.O.O.Cl[Rh](Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H30Cl3N6O3Rh |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(ethylenediamine)rhodium(III) trichloride trihydrate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。